molecular formula C12H9Cl2N3O4 B5730957 2-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide

2-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide

Cat. No.: B5730957
M. Wt: 330.12 g/mol
InChI Key: XAFINUOJMORGSK-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This can be achieved by reacting 2,4-dichlorophenol with an appropriate acylating agent under controlled conditions.

    Coupling with pyrimidinyl acetamide: The intermediate is then reacted with a pyrimidinyl acetamide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or pyrimidinyl groups.

    Reduction: Reduction reactions can occur, potentially affecting the carbonyl groups in the acetamide moiety.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chlorinated positions of the phenoxy group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of polymers or advanced materials.

Biology

    Enzyme Inhibition: Possible applications as an enzyme inhibitor in biochemical studies.

    Drug Development: Investigated for its potential therapeutic properties.

Medicine

    Pharmacology: Studied for its effects on various biological pathways and potential as a pharmaceutical agent.

Industry

    Agriculture: Potential use as a herbicide or pesticide.

    Manufacturing: Applications in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A related compound with herbicidal properties.

    N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide: Shares the pyrimidinyl acetamide structure.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide is unique due to the combination of the dichlorophenoxy and pyrimidinyl groups, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O4/c13-6-1-2-9(7(14)3-6)21-5-10(18)16-8-4-15-12(20)17-11(8)19/h1-4H,5H2,(H,16,18)(H2,15,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFINUOJMORGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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